methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 4-({[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]carbamoyl}formamido)benzoate is a useful research compound. Its molecular formula is C22H24N2O6 and its molecular weight is 412.442. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Structure
Methyl 4-(2-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)benzoate is a compound that has been explored in the context of organic chemistry and chemical synthesis, contributing to the broader understanding of molecular structures and reactions. For instance, research has explored the synthesis of related compounds, showcasing their potential in generating complex molecular structures and understanding their chemical behavior. Yi, Cho, and Lee (2005) investigated a simple synthesis pathway for benzo[g]indoles, producing major compounds with significant structural similarities to the compound (H. Yi, H. Cho, & K. Lee, 2005). This study illustrates the intricate reactions involved in synthesizing structurally complex molecules, which can provide insights into the synthesis and potential applications of methyl 4-(2-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)benzoate.
Photophysical Properties and Reactivity
Further investigations into similar compounds have unveiled their photophysical properties and reactivity, offering a glimpse into potential applications in materials science and photopharmacology. Kojima, Sakuragi, and Tokumaru (1989) delved into the electron transfer processes of styrene derivatives, shedding light on the roles of molecular oxygen and the formation of various oxidative products (M. Kojima, H. Sakuragi, & K. Tokumaru, 1989). This research can inform the understanding of the electron transfer capabilities of methyl 4-(2-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)benzoate, potentially leading to applications in creating novel photoreactive materials or in the development of light-activated drugs.
Molecular Interactions and Potential Therapeutic Uses
Exploratory research into the molecular interactions and potential therapeutic uses of related compounds has also been conducted. For example, the discovery of sphingosine-1-phosphate receptor agonists based on a dihydronaphthalene central core has been reported, highlighting the therapeutic potential of structurally related compounds in treating autoimmune diseases (H. Kurata et al., 2017). Such research underscores the potential biomedical applications of methyl 4-(2-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)amino)-2-oxoacetamido)benzoate, suggesting its possible exploration in drug development and pharmacology.
Properties
IUPAC Name |
methyl 4-[[2-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-29-17-9-10-18-15(12-17)4-3-11-22(18,28)13-23-19(25)20(26)24-16-7-5-14(6-8-16)21(27)30-2/h5-10,12,28H,3-4,11,13H2,1-2H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKYRXAUKDXLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.